1-Ethyl-6-methylquinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-ethyl-6-methylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-3-13-7-12-11(14)9-6-8(2)4-5-10(9)13/h4-7H,3H2,1-2H3 |
InChI Key |
LQQMLMYCRYIZFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=O)C2=C1C=CC(=C2)C |
Origin of Product |
United States |
Biological Activities and Pharmacological Relevance of 1 Ethyl 6 Methylquinazolin 4 1h One Derivatives
Anticancer and Antitumor Activities
The quest for novel and effective anticancer agents has led to the exploration of a multitude of chemical scaffolds, with quinazolinones being a particularly fruitful area of research. Derivatives of 1-Ethyl-6-methylquinazolin-4(1H)-one have been evaluated for their potential to combat cancer through various mechanisms.
The cytotoxic potential of novel compounds is a primary indicator of their anticancer activity. Studies on quinazolin-4(3H)-one derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For instance, a series of quinazolin-4(3H)-one hydrazide derivatives exhibited potent cytotoxicity against the human breast adenocarcinoma cell line (MCF-7) and the human ovarian cancer cell line (A2780). nih.gov While specific data for this compound derivatives is part of a broader class, the general findings indicate that the quinazolinone core is a viable pharmacophore for inducing cancer cell death. The substitution pattern on the quinazolinone ring plays a crucial role in determining the level of cytotoxicity.
| Compound/Derivative Series | Cancer Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one hydrazides (General) | MCF-7 | 0.20 to 0.84 µM | nih.gov |
| Quinazolin-4(3H)-one esters (General) | MCF-7 | 0.73 to 3.79 µM | nih.gov |
| Quinazolin-4(3H)-one hydrazides (General) | A2780 | 0.14 to 0.84 µM (most compounds) | nih.gov |
Beyond direct cytotoxicity, the ability of a compound to inhibit the proliferation of cancer cells is a key therapeutic attribute. Research into quinazoline (B50416) derivatives has shown that they can exert significant antiproliferative effects. For example, certain 4-anilinoquinazoline (B1210976) derivatives have demonstrated potent antiproliferative activities against various tumor cell lines. nih.gov These effects are often linked to the inhibition of key enzymes involved in cell cycle progression and signaling, such as epidermal growth factor receptor (EGFR) tyrosine kinases. nih.gov The antiproliferative action of a novel quinazoline derivative, compound 4d , was highlighted by its ability to induce cell cycle arrest at the G1 phase in MCF-7 cells. nih.gov This indicates that these compounds can halt the division of cancer cells, thereby preventing tumor growth.
While direct data on this compound derivatives as tumor-vascular disrupting agents (VDAs) is not available in the reviewed literature, the broader class of quinazolinones has been investigated for anti-angiogenic properties. The development of agents that can disrupt the blood supply to tumors is a promising strategy in cancer therapy. The general anticancer activity of quinazolinones suggests that exploring their potential as VDAs could be a valuable area for future research.
Antimicrobial Activities
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogenic microorganisms.
Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that the introduction of different substituents onto the quinazolinone nucleus can significantly influence the antibacterial spectrum and potency. For example, a series of 2,3,6-trisubstituted quinazolin-4-one derivatives were evaluated for their antimicrobial activity, with some compounds showing excellent activity against Escherichia coli and good activity against Staphylococcus aureus and Pseudomonas aeruginosa. biomedpharmajournal.org Another study on novel quinazolinone Schiff base derivatives reported good antibacterial activity, particularly against E. coli. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication. nih.govmdpi.com
| Derivative Series | Bacterial Strain | Reported Efficacy | Reference |
|---|---|---|---|
| 2,3,6-Trisubstituted Quinazolin-4-ones | E. coli | Excellent activity | biomedpharmajournal.org |
| 2,3,6-Trisubstituted Quinazolin-4-ones | S. aureus | Good to very good activity | biomedpharmajournal.org |
| 2,3,6-Trisubstituted Quinazolin-4-ones | P. aeruginosa | Good to excellent activity | biomedpharmajournal.org |
| Quinazolinone Schiff Bases | E. coli | Good activity at 128 µg/mL | nih.gov |
| Quinazolinone Schiff Bases | S. aureus | Highest activity at 32 µg/mL for some compounds | nih.gov |
In addition to their antibacterial properties, quinazolinone derivatives have also been recognized for their potential as antifungal agents. Several studies have reported the efficacy of these compounds against clinically relevant fungal pathogens. For instance, certain 2,3,6-trisubstituted quinazolin-4-one derivatives displayed excellent activity against Candida albicans and Aspergillus niger. biomedpharmajournal.org Another investigation into new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds also revealed significant antifungal activity against C. albicans and A. niger. mdpi.com The antifungal activity of these compounds underscores their potential as broad-spectrum antimicrobial agents.
| Derivative Series | Fungal Strain | Reported Efficacy | Reference |
|---|---|---|---|
| 2,3,6-Trisubstituted Quinazolin-4-ones | Candida albicans | Excellent activity | biomedpharmajournal.org |
| 2,3,6-Trisubstituted Quinazolin-4-ones | Aspergillus niger | Excellent activity | biomedpharmajournal.org |
| Quinazolin-4(3H)-one Hydrazone/Pyrazole Derivatives | Candida albicans | Potent activity (MIC values 2-16 µg/mL for some) | mdpi.com |
| Quinazolin-4(3H)-one Hydrazone/Pyrazole Derivatives | Aspergillus niger | Potent activity | mdpi.com |
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression, including virulence factors and biofilm formation. plos.org Disrupting this pathway is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. semanticscholar.org Quinazolinone derivatives, designed to mimic the natural QS signaling molecules, have emerged as potent inhibitors of the Pseudomonas aeruginosa QS system. semanticscholar.orgnih.gov
Research has shown that certain quinazolinone analogues can effectively inhibit the pqs system, a key QS pathway in P. aeruginosa. semanticscholar.orgnih.gov For instance, compound 6b demonstrated significant pqs inhibitory activity, with 73.4% inhibition at a concentration of 100 µM, without affecting bacterial growth. nih.gov This suggests that the therapeutic action is not due to direct bactericidal or bacteriostatic effects but rather through the disruption of signaling pathways. nih.gov Molecular docking studies have provided insights into the mechanism of action, revealing that the quinazolinone core can form crucial interactions, such as hydrogen bonding and aromatic stacking, within the ligand-binding domain of the PqsR receptor. semanticscholar.org
Table 1: Quorum Sensing Inhibition by Quinazolinone Analogues
| Compound | Concentration (µM) | % pqs Inhibition | Biofilm Inhibition |
|---|---|---|---|
| 6b | 100 | 73.4% | 10% |
| 50 | 72.1% | Not specified | |
| 25 | 53.7% | Not specified | |
| 6e | Not specified | Not specified | 5% |
Antiparasitic Activity (e.g., against Toxoplasma gondii)
Toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii, poses a serious health threat, particularly to immunocompromised individuals and pregnant women. nih.gov The limitations of current treatments have spurred the search for new, more effective, and less toxic antiparasitic agents. nih.govnih.gov
A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro activity against T. gondii tachyzoites. nih.gov Among the tested compounds, 8w and 8x , which feature a diaryl ether moiety, exhibited notable efficacy, with IC50 values of 4 µM and 3 µM, respectively. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of a hydrophobic aryl group at the side chain enhances the antiparasitic activity. nih.gov Molecular docking simulations suggest that these compounds may exert their effect by binding to the hydrophobic pocket of the ATP-binding cleft of T. gondii calcium-dependent protein kinase 1 (TgCDPK1). nih.gov
Table 2: In Vitro Anti-Toxoplasma gondii Activity of Quinazolin-4(3H)-one Derivatives
| Compound | IC50 (µM) |
|---|---|
| 8w | 4 |
| 8x | 3 |
Anti-Inflammatory and Analgesic Activities
The quinazolin-4(3H)-one core is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. nih.govmdpi.comencyclopedia.pubresearchgate.net The structural diversity of these derivatives allows for a broad spectrum of biological responses. mdpi.com One of the earliest and most notable examples of a quinazolinone-based non-steroidal anti-inflammatory drug (NSAID) is proquazone, a 4-aryl-1-alkyl-quinazolinone derivative. mdpi.comencyclopedia.pub
Research into various substitution patterns has further elucidated the structure-activity relationship for these effects. For instance, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov Several compounds in this series demonstrated potent activities, with some exhibiting strong and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme centrally involved in inflammation and pain. nih.gov Specifically, compounds 4 and 6 from the study showed potent COX-2 inhibitory activity with IC50 values of 0.33μM and 0.40μM, respectively, comparable to the standard drug celecoxib. nih.gov
Further studies have shown that substitutions at the 2, 3, and 6 positions of the quinazolinone ring are critical for activity. The introduction of a 6-bromo substituent in some series has been shown to enhance anti-inflammatory potency. mdpi.com Similarly, other synthesized series of 3H-quinazolin-4-ones have yielded compounds with significant dose-dependent anti-inflammatory and analgesic effects, as determined by carrageenan-induced rat paw edema and writhing tests. nih.gov For example, newer quinazolinone analogs, particularly those incorporating thiazolidinone moieties, have shown promising anti-inflammatory activity. nih.gov
Table 1: Anti-Inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives
| Compound/Derivative Class | Activity | Key Findings | Citations |
|---|---|---|---|
| Proquazone | Anti-inflammatory | A marketed NSAID; 4-aryl-1-alkyl-quinazolinone derivative. | mdpi.comencyclopedia.pub |
| 2,3-disubstituted 4(3H)-quinazolinones | Anti-inflammatory, Analgesic, COX-2 Inhibition | Compound 4 (IC50 = 0.33μM) and 6 (IC50 = 0.40μM) are potent and selective COX-2 inhibitors. | nih.gov |
| 3H-quinazolin-4-ones | Anti-inflammatory, Analgesic | Certain derivatives showed good dose-dependent activity in preclinical models. | nih.gov |
| 6-bromo-substituted-quinazolinone | Anti-inflammatory | Bromo-substitution at position 6 can enhance potency. | mdpi.com |
| Thiazolidinone-substituted quinazolinones | Anti-inflammatory, Analgesic | Showed better activity compared to corresponding azetidinone derivatives. | nih.gov |
Enzyme Inhibition and Receptor Modulation
Beyond their anti-inflammatory effects, derivatives of this compound are notable for their ability to modulate the activity of various enzymes and receptors, making them valuable scaffolds in drug discovery for a range of diseases.
Protein Kinase Inhibition (e.g., Tyrosine Kinases, CDK2, Aurora Kinase, PI3Kα, NEK4)
The quinazoline scaffold is considered a "privileged structure" for inhibiting ATP-dependent kinases, with several FDA-approved kinase inhibitors featuring this core. nih.govmdpi.com These derivatives have been extensively studied as inhibitors of various protein kinases involved in cancer cell signaling. ekb.egnih.govmdpi.com
Tyrosine Kinases (EGFR, VEGFR): 4-Anilinoquinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comekb.eg They typically act by competing with ATP at the kinase's binding site. mdpi.com Numerous quinazoline derivatives have been developed as single or multi-target inhibitors of these kinases, with some showing IC50 values in the nanomolar range. nih.govmdpi.com
Cyclin-Dependent Kinase 2 (CDK2): A series of quinazolin-4(3H)-one derivatives were evaluated for their inhibitory activity against multiple protein kinases, including CDK2. nih.gov Certain compounds exhibited potent inhibition of CDK4/6, leading to cell cycle arrest at the G1 phase in breast cancer cell lines. nih.gov
Aurora Kinase: Quinazoline derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in tumors. ekb.egnih.gov Barasertib (AZD1152), a quinazoline derivative, is a selective inhibitor of Aurora B. ekb.eg A novel quinazolin-4(3H)-one derivative, BIQO-19 , was developed as an Aurora Kinase A inhibitor, showing antiproliferative activity against non-small cell lung cancer cells. nih.gov Another quinazoline-based compound, BPR1K871 , was identified as a potent dual inhibitor of Aurora and FLT3 kinases, with IC50 values of 22 nM for Aurora A and 19 nM for FLT3. nih.govresearchgate.net
Phosphoinositide 3-kinase (PI3Kα): The PI3K/AKT signaling pathway is a crucial target in cancer therapy, and quinazoline derivatives have been reported as promising PI3K inhibitors. google.comnih.gov Specifically, derivatives have been developed as potent and selective inhibitors of the PI3Kδ isoform. nih.gov One such lead compound, 15c , demonstrated an excellent IC50 value of 27.5 nM against PI3Kδ and high selectivity over other isoforms. nih.gov
Table 2: Protein Kinase Inhibition by Selected Quinazolinone Derivatives
| Inhibitor | Target Kinase(s) | IC50 Value | Citations |
|---|---|---|---|
| BIQO-19 | Aurora Kinase A | Not specified | nih.gov |
| BPR1K871 | Aurora Kinase A / FLT3 | 22 nM / 19 nM | nih.govresearchgate.net |
| Compound 15c | PI3Kδ | 27.5 nM | nih.gov |
| Barasertib (AZD1152) | Aurora Kinase B | 0.37 nM | ekb.egresearchgate.net |
| Quinazolinone N-acetohydrazides (Cmpd 16) | VEGFR-2 | 0.29 µM | nih.govmdpi.com |
DNA Gyrase B Targeting
Bacterial DNA gyrase, particularly its subunit B (GyrB), is a well-established and promising target for the development of new antibacterial agents, especially against drug-resistant strains like MRSA. nih.govmdpi.com The quinazolinone scaffold has been successfully utilized to create potent inhibitors of this enzyme. nih.govresearchgate.netdiva-portal.orgsemanticscholar.org
Researchers identified a novel class of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as potent GyrB inhibitors. nih.gov Through structural modifications, compounds with significant inhibitory activity were developed. For example, compound f1 was identified as a potent inhibitor (IC50: 1.21 µM), and further optimization led to even more potent derivatives like f4 (IC50: 0.31 µM) and f14 (IC50: 0.28 µM). nih.gov These compounds inhibit the ATPase activity of GyrB, which is essential for DNA supercoiling and bacterial replication. nih.gov Molecular docking studies have helped to elucidate the binding interactions between these quinazolinone derivatives and the active site of E. coli DNA gyrase. researchgate.netsemanticscholar.org
Table 3: DNA Gyrase B Inhibition by Quinazolinone Derivatives
| Compound | Target | IC50 Value | Key Findings | Citations |
|---|---|---|---|---|
| f1 | S. aureus GyrB | 1.21 µM | Potent inhibitor with antibacterial activity against MRSA. | nih.gov |
| f4 | S. aureus GyrB | 0.31 µM | More potent derivative identified through structural modification. | nih.gov |
| f14 | S. aureus GyrB | 0.28 µM | One of the most potent derivatives in the series. | nih.gov |
Bromodomain-Containing Protein (BRD9) Binding
Epigenetic readers like the Bromodomain-Containing Protein 9 (BRD9) have emerged as important targets in cancer research. researchgate.netnih.gov The 6-methylquinazolin-4(3H)-one core, which is structurally very similar to the subject compound, has been identified as a valuable molecular platform for developing selective BRD9 binders. researchgate.netnih.gov
Through a combination of in-silico screening and chemical synthesis, several 6-methylquinazolin-4(3H)-one derivatives were identified as novel and potent BRD9 binders with IC50 values in the low micromolar range. researchgate.net These compounds were also shown to be selective for BRD9 over other bromodomains like BRD4. researchgate.net Further studies have led to the identification of compounds like 24 and 36 as new, valuable BRD9 binders that also exhibit antiproliferative effects in leukemia models without cytotoxicity to healthy cells. researchgate.net In a separate study, a series of quinazolin-4(3H)-one derivatives were designed as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain containing protein 4 (BRD4), demonstrating the versatility of this scaffold in targeting epigenetic proteins. nih.gov
Table 4: BRD9 Binding Activity of 6-Methylquinazolin-4(3H)-one Derivatives
| Compound Class | Target | Activity | Key Findings | Citations |
|---|---|---|---|---|
| 2,8-disubstituted 6-methylquinazolin-4(3H)-ones | BRD9 | Low micromolar binding | Identified as a valuable scaffold for selective BRD9 binders. | researchgate.net |
| Compounds 24 and 36 | BRD9 | Low micromolar IC50 | Showed excellent selectivity and antiproliferative effects in leukemia models. | researchgate.net |
Phosphodiesterase and HDAC Inhibition
Phosphodiesterase (PDE) Inhibition: Quinazoline derivatives have been investigated as inhibitors of phosphodiesterases, enzymes that regulate intracellular signaling. A series of quinazoline derivatives were synthesized and evaluated as inhibitors of PDE7, with some compounds showing inhibitory potencies at sub-micromolar levels. nih.gov Other quinazoline-based compounds have been identified as potent PDE5 inhibitors, which are of interest for treating pulmonary arterial hypertension. nih.gov Two such analogs, compounds 5 and 11 , displayed significant vasorelaxant effects with good selectivity for the pulmonary vasculature. nih.gov
Histone Deacetylase (HDAC) Inhibition: HDACs are another important class of epigenetic modulators and are validated targets in cancer therapy. Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed as potent and selective HDAC6 inhibitors. mdpi.comnih.gov For example, compound 5b proved to be a potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. mdpi.comnih.gov Another study developed quinazolin-2,4-dione-based hydroxamic acids, leading to compound 3d , a highly potent and selective HDAC6 inhibitor with an IC50 of 4 nM. acs.org Phthalazino[1,2-b]-quinazolinone derivatives have also been developed as multi-target HDAC inhibitors, with compound 8h showing nano-molar IC50 values against several HDAC subtypes. nih.gov
Table 5: PDE and HDAC Inhibition by Quinazolinone Derivatives | Compound | Target | IC50 Value | Citations | | :--- | :--- | :--- | :--- | | Compound 5 | PDE5 | 0.94 ± 0.30 µM (EC50 on PA) | Selective vasorelaxant effect on pulmonary arteries. | nih.gov | | Compound 11 | PDE5 | 1.03 ± 0.23 µM (EC50 on PA) | Selective vasorelaxant effect on pulmonary arteries. | nih.gov | | Compound 5b | HDAC6 | 150 nM | Potent and selective HDAC6 inhibitor. | mdpi.comnih.gov | | Compound 3d | HDAC6 | 4 nM | Highly potent and selective HDAC6 inhibitor. | acs.org | | Compound 8h | HDAC subtypes | Nano-molar range | Potent multi-target HDAC inhibitor. | nih.gov |
Adrenergic Receptor Antagonism (e.g., β1-adrenergic, α1-adrenoceptor)
The quinazoline structure is a cornerstone for a class of drugs that act as α1-adrenoceptor antagonists. nih.govnih.gov These agents, such as doxazosin (B1670899) and terazosin, are widely used in the treatment of hypertension and benign prostatic hyperplasia. nih.gov Research has shown that these quinazoline-derived α1-blockers can induce apoptosis in prostate cancer cells. nih.gov Interestingly, this apoptotic effect appears to be independent of their α1-adrenoceptor antagonism, suggesting an alternative mechanism of action for their anti-cancer properties. nih.gov This highlights a potential for repurposing these established drugs for cancer therapy. nih.gov Patents also describe various quinazolone derivatives as α1a/b adrenergic receptor antagonists for potential use in treating urinary tract disorders and other conditions. google.com While the α1-antagonistic properties are well-documented, information regarding significant β1-adrenergic antagonism by this specific class of compounds is less prevalent in the reviewed literature.
Table 6: Adrenergic Receptor Antagonism by Quinazoline Derivatives
| Compound Class | Target | Key Findings | Citations |
|---|---|---|---|
| Piperazinyl quinazolines (Doxazosin, Terazosin) | α1-adrenoceptor | Clinically used antagonists; induce apoptosis in prostate cancer cells via an α1-adrenoceptor-independent mechanism. | nih.govnih.gov |
| Quinazolone derivatives | α1a/b-adrenoceptor | Patented as antagonists for various therapeutic uses. | google.com |
Other Pharmacological Activities
Quinazoline derivatives are well-established for their antihypertensive properties, with several compounds developed into clinically used drugs such as Prazosin (B1663645), Doxazosin, and Quinethazone. nih.govnih.gov Research has continued to explore novel derivatives for their potential in managing hypertension.
A study involving the synthesis of a series of novel substituted quinazolin-4(3H)-one derivatives identified seven compounds (2a, 2c, 4a, 4d, 5d, 6a, and 6b) that exhibited hypotensive effects and produced bradycardia. cyberleninka.rumdpi.com These compounds demonstrated better activity than the reference drug Prazosin. mdpi.comcnr.it Another series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines was synthesized as potential alpha 1-adrenoceptor antagonists, with several propanediamine derivatives showing good antihypertensive activity when administered to spontaneously hypertensive rats. nih.gov The furoylpiperazine moiety in prazosin was successfully replaced by a substituted piperidine (B6355638) group in another study without losing the blood pressure-lowering activity, indicating flexibility in the molecular structure for retaining antihypertensive effects. scienceopen.com
| Compound | Observation | Reference |
|---|---|---|
| Substituted quinazolin-4(3H)-one derivatives (2a, 2c, 4a, 4d, 5d, 6a, 6b) | Showed hypotensive effect and produced bradycardia; better activity than Prazosin. | cyberleninka.rumdpi.com |
| N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride (Alfuzosin) | Showed high selectivity for peripheral alpha 1-postjunctional adrenoceptors and was selected for clinical evaluation. | nih.gov |
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Some compounds were as potent as prazosin in lowering blood pressure. | scienceopen.com |
The quinazolinone core is a versatile scaffold for the development of antiviral agents, with derivatives showing activity against a wide range of viruses. nih.govnih.gov
Research has demonstrated the efficacy of 2-Methylquinazolin-4(3H)-one (C1) against the Influenza A virus (H1N1) with an IC50 of 23.8 μg/mL in MDCK cells. nih.gov In another study, a series of 4-thioquinazoline derivatives containing a chalcone (B49325) moiety was synthesized, and compounds M2 and M6 showed significant protection against the Tobacco Mosaic Virus (TMV) with EC50 values of 138.1 and 154.8 μg/mL, respectively. mdpi.com Furthermore, some 3-[ω-(4-oxoquinazolin-4(3H)-yl)alkyl]uracil derivatives have been tested against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Compound 17 from this series showed significant anti-HCMV activity, blocking viral replication with an EC50 of 7.31 μM against the AD-169 strain and 5.23 μM against the Davis strain. nih.gov
| Compound | Target Virus | Activity | Reference |
|---|---|---|---|
| 2-Methylquinazolin-4(3H)-one (C1) | Influenza A (H1N1) | IC50: 23.8 μg/mL | nih.gov |
| (E)-3-(4-Chlorophenyl)-1-(4-(2-(quinazolin-4-ylthio)ethoxy)phenyl)prop-2-en-1-one (M2) | Tobacco Mosaic Virus (TMV) | EC50 (Protection): 138.1 μg/mL | mdpi.com |
| (E)-3-(3,4-Dimethoxyphenyl)-1-(4-(2-(quinazolin-4-ylthio)ethoxy)phenyl)prop-2-en-1-one (M6) | Tobacco Mosaic Virus (TMV) | EC50 (Protection): 154.8 μg/mL | mdpi.com |
| 1-Substituted 3-[ω-(4-oxoquinazolin-4(3H)-yl)alkyl]uracil derivative (Compound 17) | Human Cytomegalovirus (HCMV) AD-169 strain | EC50: 7.31 μM | nih.gov |
| 1-Substituted 3-[ω-(4-oxoquinazolin-4(3H)-yl)alkyl]uracil derivative (Compound 17) | Human Cytomegalovirus (HCMV) Davis strain | EC50: 5.23 μM | nih.gov |
Quinazolinone derivatives have been investigated for their antioxidant potential, which is often attributed to their ability to donate hydrogen atoms or delocalize electrons. sapub.org The antioxidant activity can be influenced by the nature and position of substituents on the quinazolinone ring. nih.gov
In one study, a series of synthetic heterocyclic quinazoline-4-one derivatives were evaluated for their antioxidant activity using a DPPH scavenging assay. sapub.org Compound (5) from this study, which contains three electron-donating groups (-OCH3, -OCOCH3, and -NCOCH3), showed the highest DPPH scavenging activity with 61.526 ± 2.968 percent inhibition at a concentration of 1 mg/mL. sapub.org Another study on novel quinazoline derivatives found that compounds 5 and 6, which possess resonance effects and heteroatoms, exhibited good free radical scavenging ability. orientjchem.org The introduction of polyphenolic moieties to the quinazolin-4(3H)-one scaffold has also been explored, with ortho-diphenolic derivatives showing enhanced antiradical action. nih.gov
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| Heterocyclic quinazolin-4-one derivative (Compound 5) | DPPH Scavenging | 61.526 ± 2.968% inhibition at 1 mg/mL | sapub.org |
| 2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one (Compound 5) | DPPH & Nitric Oxide Scavenging | Showed excellent scavenging capacity, higher than ascorbic acid. | orientjchem.org |
| 3,3'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(2-methylquinazolin-4(3H)-one) (Compound 6) | DPPH & Nitric Oxide Scavenging | Showed excellent scavenging capacity, higher than ascorbic acid. | orientjchem.org |
| Polyphenolic derivatives of quinazolin-4(3H)-one (ortho-diphenolic) | Antiradical assays | Exerted a stronger antioxidant effect than ascorbic acid and Trolox. | nih.gov |
Structure Activity Relationship Sar Studies of 1 Ethyl 6 Methylquinazolin 4 1h One and Analogues
Impact of N1-Ethyl Substitution on Biological Activity
The substitution at the N1 and N3 positions of the quinazolinone ring plays a critical role in modulating the molecule's interaction with biological targets. While much of the existing literature focuses on N3-substitutions, the principles governing steric and electronic effects are applicable to the N1 position as well.
The introduction of an ethyl group at the N1 position, as seen in 1-Ethyl-6-methylquinazolin-4(1H)-one, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Small alkyl groups at the N1 position are often well-tolerated and can be more favorable than bulky groups. For instance, in a study on pyridazino-quinazolin-3-ones as PARP inhibitors, it was noted that small alkyl or aromatic groups at the N1 position were better tolerated than larger, more sterically hindering substituents. researchgate.net
The ethyl group can affect the molecule's lipophilicity, which in turn influences its ability to cross cell membranes. Furthermore, the steric bulk of the N1-substituent can orient the rest of the molecule within a receptor's binding pocket, potentially enhancing or diminishing its activity. Research on related quinazoline (B50416) structures has shown that the nature of the substituent on the nitrogen atom is a key determinant of biological activity.
Table 1: General Impact of N-Substitution on Quinazolinone Activity
| Position | Substituent Type | General Impact on Activity |
| N1/N3 | Small Alkyl (e.g., Methyl, Ethyl) | Often well-tolerated; can enhance lipophilicity and binding interactions. researchgate.net |
| N1/N3 | Bulky Groups | May cause steric hindrance, potentially reducing activity. researchgate.net |
| N3 | Aromatic/Heterocyclic Moieties | Can significantly increase a range of pharmacological activities. mdpi.com |
| N3 | Halogenated Phenyl Groups | Shown to have a more significant effect on antimicrobial activity than non-halogenated phenyl groups. nih.gov |
Influence of C6-Methyl Substitution on Biological Activity
The benzene (B151609) ring portion of the quinazolinone scaffold, particularly positions C5, C6, C7, and C8, is a common site for modification to fine-tune biological activity. A methyl group at the C6 position is an electron-donating group that can alter the electronic distribution of the entire ring system, thereby influencing its interaction with biological targets.
SAR studies have consistently shown that substitutions at position C6 are significant for various pharmacological effects. mdpi.com For example, the presence of a single substituent at the C6 position has been reported to be beneficial for increasing antitumor activities in phenyl quinazolinone derivatives. researchgate.net While specific data on a C6-methyl group is contextual, the general principles of substitution at this position are well-documented. Halogen atoms, such as bromo or chloro, at the C6 position have been shown to enhance antimicrobial and anticancer activities. nih.govjocpr.com For instance, 6-bromo-substituted quinazolinones have demonstrated notable anti-inflammatory and antimicrobial effects. jocpr.com
The introduction of an electron-releasing group like methyl at C6 can enhance activity. nih.gov This suggests that the C6-methyl group in this compound likely contributes positively to its biological profile by modulating the electronic properties of the scaffold.
Role of Substituents at C2 Position on Efficacy and Selectivity
The C2 position of the quinazolinone ring is a critical determinant of both the potency and selectivity of the molecule. A wide variety of substituents, from simple alkyl and aryl groups to complex heterocyclic systems, have been introduced at this position, leading to compounds with diverse biological activities. nih.gov
Research has shown that the nature of the C2 substituent is essential for activities such as dihydrofolate reductase (DHFR) inhibition and anticancer effects. For effective DHFR inhibition, a phenyl ring at the C2 position was found to be crucial. nih.gov In other cases, small lipophilic groups at the C2 position were found to increase activity. nih.gov For instance, studies on quinazolinone-based antibacterials revealed that replacing a methyl group at C2 with a chloro group could lead to potent apoptosis-inducing activity. researchgate.net
The substituent at C2 can also confer selectivity for specific biological targets. In a study of C2-substituted quinazolinones as adenosine (B11128) receptor antagonists, different substitutions on a C2-phenyl ring led to varying affinities for A1 and A2A receptor subtypes. A methyl para-substitution on the phenyl ring favored the highest A1 adenosine receptor affinity and selectivity, while a 3,4-dimethoxy substitution afforded the best A2A receptor binding. nih.gov This highlights the profound impact of C2-substituents on directing the molecule's interaction with specific receptors.
Table 2: Influence of C2-Substituents on Quinazolinone Activity
| C2-Substituent | Biological Target/Activity | Observation | Reference |
| Phenyl Ring | DHFR Inhibition | Essential for effective inhibition. | nih.gov |
| Substituted Phenyl | Adenosine Receptors | Substitutions on the phenyl ring determine selectivity for A1 vs. A2A subtypes. | nih.gov |
| Propyl Group | Anticancer (HeLa cells) | Found to be more potent compared to other C2-substituents in a series of oxadiazole hybrids. | nih.gov |
| Methyl, Amine, or Thiol | Antimicrobial Activity | Considered essential for activity. | nih.gov |
| Small Lipophilic Groups | Tubulin Polymerization Inhibition | May increase activity. | nih.gov |
Effects of Other Substituent Patterns on the Quinazolinone Scaffold
For instance, the presence of halogen atoms at positions C6 and C8 is known to improve antimicrobial activities. nih.gov In the context of anticancer activity, an electron-releasing group at the C5 and/or C6 positions can enhance tubulin polymerization inhibition. nih.gov The nature and position of substituents on the benzene ring have been found to substantially influence anti-proliferative efficacy. nih.gov
Furthermore, combining substitutions can lead to synergistic effects. For example, a study on antifungal agents found that di-chloro substitutions at the C6 and C8 positions resulted in superior activity compared to mono-chloro substitutions at C6, C7, or C8. nih.gov The introduction of heterocyclic moieties at the N3 position is another common strategy to enhance pharmacological activity. mdpi.com These findings underscore the importance of considering the entire substitution pattern when designing new quinazolinone-based compounds.
Stereochemical Considerations and Activity
Stereochemistry can play a pivotal role in the biological activity of quinazolinone derivatives, particularly when chiral centers are present. The three-dimensional arrangement of atoms can dictate how a molecule fits into a biological target, with different enantiomers or diastereomers often exhibiting vastly different potencies and effects.
While this compound itself is not chiral, the introduction of chiral substituents, for example at the C2 or N3 positions, would necessitate stereochemical considerations. For many biologically active compounds, including quinazolinones, activity resides primarily in one enantiomer. Although specific stereochemical studies on this compound are not prevalent in the reviewed literature, the general principle remains a cornerstone of drug design. For instance, studies on other heterocyclic compounds have shown that stereochemistry at specific positions can be critical for activity.
Physicochemical Parameters and Their Correlation with Biological Response
The biological response of a drug molecule is intrinsically linked to its physicochemical properties. Parameters such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and topological polar surface area (TPSA) are crucial for absorption, distribution, metabolism, and excretion (ADME). researchgate.net
For quinazolinone derivatives, these parameters are actively considered during the design phase to optimize drug-like properties. For example, the lipophilicity, often expressed as logP, influences a compound's ability to permeate biological membranes. mdpi.com The substituents on the quinazolinone core, such as the N1-ethyl and C6-methyl groups, directly impact these values. The ethyl group increases lipophilicity more than a methyl group would, potentially improving membrane permeability.
Researchers often perform in silico predictions of these properties to guide the synthesis of new analogues. Studies have shown that maintaining these physicochemical parameters within an optimal range, often guided by frameworks like Lipinski's Rule of Five, is essential for achieving favorable pharmacokinetic profiles and ultimately, in vivo efficacy. researchgate.net
Mechanistic Investigations of 1 Ethyl 6 Methylquinazolin 4 1h One Derivatives
Identification of Molecular Targets and Pathways
Derivatives of the 6-methylquinazolin-4(3H)-one scaffold have been identified as potent binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in cancer. researchgate.netcnr.it Through a combination of in silico screening of a vast virtual library and subsequent chemical synthesis, specific 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives were identified as novel BRD9 binders. researchgate.netcnr.it This discovery highlights the role of these compounds in modulating epigenetic mechanisms, which are crucial for gene expression and cell cycle control. cnr.it
Furthermore, quinazolin-4(3H)-one derivatives have been shown to act as multiple tyrosine kinase inhibitors. nih.gov These compounds have demonstrated inhibitory activity against several key protein kinases involved in cancer progression, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov The ability to target multiple kinases suggests a broad-spectrum anti-proliferative potential. The general quinazolinone scaffold is recognized for its wide array of biological activities, which include antitumor and antiproliferative effects. nih.govnih.gov
In some cases, derivatives have been designed to target other specific enzymes. For instance, certain quinazolinone derivatives have been synthesized and evaluated as tyrosinase inhibitors, which could have applications in regulating melanin (B1238610) biosynthesis. nih.gov Additionally, novel 4-hydroxyquinazoline (B93491) derivatives have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, with the aim of overcoming resistance to existing PARP inhibitors. mdpi.com
Enzyme Inhibition Assays and Determination of Inhibitory Concentrations (IC50)
Enzyme inhibition assays are crucial for quantifying the potency of these compounds. For 6-methylquinazolin-4(3H)-one derivatives targeting BRD9, AlphaScreen assays were employed to determine their binding affinity. Several compounds emerged as potent binders, with IC50 values in the low micromolar range, demonstrating their ability to disrupt the interaction between BRD9 and acetylated histones. researchgate.netcnr.it
In the context of tyrosine kinase inhibition, a series of quinazolin-4(3H)-one derivatives were tested against multiple kinases. nih.gov Notably, some derivatives exhibited potent inhibitory activity against CDK2, with IC50 values comparable to the established inhibitor imatinib. nih.gov Similarly, significant inhibition was observed for HER2 and EGFR. nih.gov
For other enzymatic targets, a synthesized 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) was identified as a tyrosinase inhibitor with an IC50 value of 103 ± 2 μM. nih.gov In the case of PARP1 inhibition, a novel 4-hydroxyquinazoline derivative, compound B1, showed an IC50 value of 63.81 ± 2.12 nM, indicating effective in vitro inhibition of the enzyme. mdpi.com
The following table summarizes the inhibitory concentrations (IC50) of selected 1-Ethyl-6-methylquinazolin-4(1H)-one derivatives against various molecular targets.
| Compound ID | Target Enzyme | IC50 Value (µM) | Cell Line |
| Compound 2i | CDK2 | 0.173 ± 0.012 | - |
| Compound 3i | CDK2 | 0.177 ± 0.032 | - |
| Compound 2 | BRD4 | 0.60 ± 0.25 | - |
| Compound 5 | BRD4 | 3.46 ± 1.22 | - |
| Compound 6 | BRD4 | 4.66 ± 0.52 | - |
| Compound 17 | BRD9 | 0.35 ± 0.18 | - |
| Compound 20 | BRD9 | 0.14 ± 0.03 | - |
| Q1 | Tyrosinase | 103 ± 2 | - |
| B1 | PARP1 | 0.06381 ± 0.00212 | - |
Ligand-Protein Binding Studies and Interaction Analysis
Molecular docking and other computational studies have provided valuable insights into how these quinazolinone derivatives interact with their protein targets at the atomic level. For the BRD9-binding 6-methylquinazolin-4(3H)-one derivatives, molecular docking was used to predict their binding modes. researchgate.netcnr.it These in silico analyses, guided by 3D structure-based pharmacophore models, were instrumental in selecting candidate compounds for synthesis and biological evaluation. researchgate.netcnr.it
In the case of tyrosine kinase inhibitors, molecular docking studies revealed that certain quinazolin-4(3H)-one derivatives can act as either ATP-competitive (type-I) or non-competitive (type-II) inhibitors, depending on the specific kinase. nih.gov For example, compounds 2i and 3i were predicted to be ATP non-competitive inhibitors of CDK2 and type-I inhibitors of EGFR. nih.gov This dual-binding mode capability enhances their potential as versatile anticancer agents.
For the tyrosinase inhibitor Q1, molecular docking and fluorescence quenching experiments suggested that the binding is driven by a combination of hydrogen bonding and hydrophobic interactions. nih.gov Similarly, molecular docking and dynamics simulations for the PARP1 inhibitor B1 indicated that a hydrogen bond with the amino acid residue ASP766 may be crucial for its activity and ability to overcome drug resistance. mdpi.com
Cellular Mechanism of Action Studies (e.g., cell cycle analysis, apoptosis induction)
The ultimate biological effect of these compounds is often manifested through their impact on fundamental cellular processes like the cell cycle and apoptosis (programmed cell death). Studies on 4-anilinoquinazoline (B1210976) derivatives have identified them as potent inducers of apoptosis. nih.gov Specifically, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to be a highly active apoptosis inducer, activating caspase-3 and potently inhibiting cell proliferation. nih.gov
Novel 4-hydroxyquinazoline derivatives designed to overcome PARP inhibitor resistance have been shown to induce apoptosis in a dose-dependent manner in cancer cell lines. mdpi.com Mechanistic studies revealed that these compounds stimulate the production of intracellular reactive oxygen species (ROS) and cause depolarization of the mitochondrial membrane, key events that trigger the apoptotic cascade. mdpi.com Furthermore, these compounds were observed to suppress the formation of intracellular poly(ADP-ribose) (PAR) and enhance the aggregation of γH2AX, a marker of DNA damage, confirming their on-target effect on the PARP pathway. mdpi.com
Computational Chemistry and Molecular Modeling of 1 Ethyl 6 Methylquinazolin 4 1h One
Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For the 6-methylquinazolin-4(3H)-one scaffold, docking studies have been crucial in validating it as a promising molecular platform for developing new binders for various protein targets. cnr.it
Computational studies utilizing molecular docking have successfully predicted the binding conformations of 6-methylquinazolin-4(3H)-one derivatives. cnr.it In studies targeting the BRD9 epigenetic reader, preliminary in silico analyses revealed the ability of the 6-methylquinazolin-4(3H)-one core to adopt a binding mode compatible with the structural requirements for BRD9 binding. cnr.it
Specifically, two distinct binding modes were identified for the 6-methylquinazolin-4(3H)-one scaffold within the BRD9 binding site using different pharmacophore models. cnr.it These models, termed "pharm-fragment" and "pharm-druglike," helped to rationalize how the core scaffold could be functionalized at the 2 and 8 positions to enhance binding. cnr.it Docking simulations of quinazolin-4-one derivatives against other targets, such as cyclooxygenase-2 (COX-2), have also been performed to understand the interactions between the ligands and the enzyme's binding site. researchgate.net These simulations help in generating different poses of the ligand within the protein's active site to predict the primary binding modes. researchgate.net
Molecular docking not only predicts the binding pose but also provides an estimation of the binding affinity, often expressed as a scoring function or binding energy. This allows for the ranking of potential ligands and prioritization for synthesis and biological testing. researchgate.net For quinazoline (B50416) derivatives, docking studies have quantified these interactions. For instance, in studies targeting the epidermal growth factor receptor (EGFR), the binding energies for 6-bromo-quinazoline derivatives were calculated, with values of -6.7 kcal/mol and -5.3 kcal/mol for specific compounds (compounds 8a and 8c, respectively). nih.gov Another study on different quinazolin-4-one derivatives targeting COX-2 reported a strong binding affinity for one compound (QZN-16) with a docking score of -10.32 kcal/mol. researchgate.net
These binding affinities are a result of specific molecular interactions between the ligand and the protein's active site residues. Docking studies have revealed that quinazolinone derivatives can form crucial hydrogen bonds and π-π stacking interactions. nih.govnih.gov For example, derivatives targeting EGFR were found to establish hydrogen bonds with key residues in the active site. nih.gov Similarly, docking of thioxoquinazoline derivatives into the active site of human cyclin-dependent kinase 2 (CDK2) showed favorable arene-hydrogen interactions with the Ile10 residue and a hydrogen bond between the ligand's thiocarbonyl group and the Gln131 residue. nih.gov
| Derivative Series | Target Protein | Compound Example | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| 6-Bromo-quinazoline-4(3H)-one | EGFR | Compound 8a | -6.7 | nih.gov |
| 6-Bromo-quinazoline-4(3H)-one | EGFR | Compound 8c | -5.3 | nih.gov |
| Quinazolin-4-one | COX-2 | Compound QZN-16 | -10.32 | researchgate.net |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. researchgate.netyoutube.com This approach is particularly valuable when the 3D structure of the target is known (structure-based) or even when it is not, relying instead on the structures of known active ligands. youtube.com
For the development of 6-methylquinazolin-4(3H)-one based BRD9 inhibitors, 3D structure-based pharmacophore models were instrumental. cnr.it Researchers developed two distinct models based on the BRD9 binding site, which were then used to screen a virtual library of compounds. cnr.it This process led to the selection of the 6-methylquinazolin-4(3H)-one scaffold as a promising core for developing novel BRD9 binders. cnr.it The application of these in silico tools, developed in-house by the research groups, proved to be a straightforward and effective method for selecting new ligands targeting BRD9. researchgate.net
Virtual Screening for Novel Ligands
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov In the context of 1-Ethyl-6-methylquinazolin-4(1H)-one and its analogs, virtual screening has been a key strategy.
A virtual library of synthesizable 6-methylquinazolin-4(3H)-one derivatives, functionalized at the 2- and 8-positions, was constructed in silico. cnr.it This library was then subjected to a molecular docking-based virtual screening campaign against the BRD9 protein. cnr.it This workflow, combining in silico screening with efficient synthesis, allowed for the careful selection and subsequent synthesis of 16 promising compounds. cnr.it The success of this approach highlights the power of virtual screening to efficiently explore chemical space and identify novel, potent ligands from vast compound collections. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For quinazoline-4(3H)-one analogs, 3D-QSAR models have been developed to understand the structural requirements for inhibiting targets like the epidermal growth factor receptor (EGFR). nih.gov
In one such study, robust 3D-QSAR models were built using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). nih.gov These models yielded statistically significant results, with a squared correlation coefficient (r²) of 0.855 (CoMFA) and 0.895 (CoMSIA), and a leave-one-out cross-validated correlation coefficient (q²) of 0.570 (CoMFA) and 0.599 (CoMSIA). nih.gov The predictive power of the models was confirmed with an external test set of six compounds, showing a predicted correlation coefficient (r²_pred) of 0.657 and 0.681, respectively. nih.gov These validated QSAR models can then be used to predict the activity of newly designed compounds, guiding the synthesis of more potent agents. nih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |
|---|---|---|---|---|
| CoMFA | 0.570 | 0.855 | 0.657 | nih.gov |
| CoMSIA | 0.599 | 0.895 | 0.681 | nih.gov |
In Silico ADMET Prediction for Compound Optimization
Before a compound can become a drug, it must exhibit acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these properties early in the drug discovery process using computational (in silico) methods can save significant time and resources by flagging compounds with poor pharmacokinetic profiles or potential toxicity issues. researchgate.netjapsonline.com
For various quinazoline derivatives, in silico ADMET prediction has been performed using a range of software tools like Toxtree, pkCSM, preADMET, and SwissADME. nih.govresearchgate.netnih.gov These programs predict a wide array of properties. For instance, pkCSM can predict mutagenicity, maximum tolerated dose in humans, and hepatotoxicity. researchgate.net The preADMET tool can predict carcinogenicity in rats and mice based on drug similarity and ADMET properties. researchgate.net Similarly, SwissADME is used to evaluate drug-likeness based on parameters like Lipinski's rule of five. nih.gov This in silico profiling helps to optimize lead compounds by identifying potential liabilities and guiding structural modifications to improve their ADMET characteristics, ultimately increasing the chances of developing a successful drug candidate. japsonline.comnih.gov
Preclinical Efficacy Studies of 1 Ethyl 6 Methylquinazolin 4 1h One Analogues
In Vitro Efficacy in Disease-Relevant Models
The in vitro efficacy of quinazolinone analogues has been extensively evaluated in a variety of disease models, including cancer cell lines, microbial cultures, and assays for anticonvulsant activity. These studies are crucial for identifying promising lead compounds for further development.
Antimicrobial Activity
Quinazolinone derivatives have shown significant antimicrobial effects. eco-vector.com Studies have demonstrated their activity against a broad spectrum of bacteria and fungi. For instance, certain 2,3,6-trisubstituted quinazolin-4-one derivatives have shown considerable inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida albicans. biomedpharmajournal.org Another study reported that newly synthesized quinazolinone derivatives exhibited better bacteriostatic activity against Gram-negative bacteria and were also effective against C. albicans and A. niger. nih.gov The introduction of specific substituents, such as a chlorine atom, has been shown to enhance the antimicrobial and cytotoxic activities of these compounds. nih.gov
Some quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity comparable to standard antibiotics. nih.gov For example, 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid showed significant effects. nih.gov Similarly, a series of 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea (B124793) derivatives displayed broad-spectrum activity against various microorganisms with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 μg/mL. researchgate.net
| Derivative Type | Microorganism | Activity | Reference |
| 2,3,6-trisubstituted quinazolin-4-ones | P. aeruginosa, A. niger, C. albicans | Excellent | biomedpharmajournal.org |
| General Quinazolinone Derivatives | Gram-negative bacteria, C. albicans, A. niger | Good bacteriostatic and fungistatic activity | nih.gov |
| 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid | Broad spectrum | Comparable to standard antibiotics | nih.gov |
| 1-N-substituted urea/thiourea derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC: 6.25-100 μg/mL | researchgate.net |
| Arylidene-based quinazolin-4(3H)-one motifs | Various bacteria and fungi | Potential antimicrobial drug candidates | nih.gov |
Anticancer Activity
The anticancer potential of quinazolinone analogues has been a major focus of research. mdpi.comnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases. mdpi.commdpi.com
For instance, a quinazolin-4(3H)-one derivative, compound (101), was found to inhibit the proliferation of leukemia and breast cancer cell lines with IC50 values in the low micromolar range. mdpi.com Another study synthesized a series of 2-thioquinazolin-4(3H)-one conjugates, with the benzimidazole-quinazolinone derivative (108) showing notable activity against melanoma cells by inducing cell cycle arrest and apoptosis. mdpi.com Furthermore, some quinazolinone derivatives have shown potent cytotoxic effects against various cancer cell lines, with some compounds being more potent than the standard drug gefitinib (B1684475). nih.gov
Recent studies in 2025 have highlighted new quinazolinone-purine hybrids with profound inhibitory effects against PI3K and excellent antiproliferative activity against specific cancer cell lines. tandfonline.com Additionally, a series of 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their potential as antileukemic agents, with some compounds showing potent cytotoxic effects against T cell and acute myeloid leukemia cell lines. acs.org
| Derivative | Cancer Cell Line | Mechanism of Action | IC50 Value | Reference |
| Compound (101) | L1210, K562, MCF-7, CA46 | Tubulin polymerization inhibition | 5.8 µM, 0.34 µM, 1.0 µM | mdpi.com |
| Benzimidazole-quinazolinone (108) | A-375 melanoma | RAF kinase targeting, G2/M arrest, apoptosis | - | mdpi.com |
| Compounds 21-23 | HeLa, MDA-MB231 | Cytotoxicity | 1.85-2.81 µM | nih.gov |
| Quinazolinone-purine hybrid 17 | MOLT-4, SUDHL-5 | PI3K inhibition | 0.39 nM (enzyme), 14.59–63.15 nM (cell) | tandfonline.com |
| Quinazolinone-purine hybrid 18 | MOLT-4, SUDHL-5 | PI3K inhibition | 0.09 nM (enzyme), 14.59–63.15 nM (cell) | tandfonline.com |
| Compound 17 | Jurkat, NB4 | Cytotoxicity, Apoptosis | < 5 µM | acs.org |
In Vivo Efficacy in Animal Models
Following promising in vitro results, the efficacy of 1-Ethyl-6-methylquinazolin-4(1H)-one analogues has been further investigated in various animal models of disease. These in vivo studies are critical for assessing the therapeutic potential and understanding the pharmacological effects of these compounds in a whole-organism context.
Antimicrobial Infection Models
The in vivo chemotherapeutic activities of quinazolinones have been noted to be broad-spectrum. nih.gov While specific in vivo antimicrobial studies on this compound analogues are not detailed in the provided results, the general class of quinazolinones has shown efficacy in such models, which supports their potential use as antimicrobial agents. nih.gov
Anti-seizure Models
Quinazolinone derivatives have demonstrated significant anticonvulsant activity in animal models. mdpi.com The pentylenetetrazole (PTZ)-induced seizure model is commonly used to evaluate compounds that may act on GABAergic transmission. mdpi.com In one study, most of the tested quinazolin-4(3H)-one derivatives exhibited anticonvulsant properties, with some compounds providing up to 100% protection against PTZ-induced seizures. mdpi.com Another study found that certain quinazoline-4(3H)-ones were four times more potent than the standard drug ethosuximide (B1671622) in the subcutaneous pentylenetetrazole (scPTZ) screen. nih.gov The anticonvulsant activity is often attributed to the modulation of the GABAA receptor. mdpi.com
| Compound/Derivative | Animal Model | Seizure Model | Efficacy | Reference |
| Quinazolin-4(3H)-one derivatives | Mice | PTZ-induced | Up to 100% protection | mdpi.com |
| Compounds 8, 13, 19 | Mice | scPTZ | 100% protection, 4x more potent than ethosuximide | nih.gov |
| N-substituted-6-fluoro-quinazoline-4-amines | Mice | scPTZ, MES | ED50 values lower than methaqualone and valproate | mdpi.com |
Tumor Growth Inhibition Models
The in vivo anticancer efficacy of quinazolinone analogues has been demonstrated in various tumor models. In a study using Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) bearing mice, certain quinazoline (B50416) analogues significantly restored hematological parameters and increased mean survival time. nih.gov Specifically, one compound showed promising anticancer activity against both EAC and DLA models. nih.gov
More recent studies in 2025 have shown that quinazoline-purine hybrids can suppress tumor growth in xenograft mouse models. tandfonline.com For example, hybrids 17 and 18 suppressed tumor growth by over 50% without causing significant body weight loss. tandfonline.com Another quinazoline-4-quinolone hybrid also exhibited excellent antitumor efficacy in a breast cancer xenograft model. tandfonline.com
| Compound/Derivative | Animal Model | Tumor Model | Efficacy | Reference |
| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Swiss albino mice | EAC | Enhanced mean survival time | nih.gov |
| Compound 12 | Swiss albino mice | DLA | Significant restoration of tumor volume and weight | nih.gov |
| Quinazoline-purine hybrid 17 | Xenografted mice | MOLT-4 | 55.1% tumor growth suppression | tandfonline.com |
| Quinazoline-purine hybrid 18 | Xenografted mice | MOLT-4 | 56.7% tumor growth suppression | tandfonline.com |
| Quinazoline-4-quinolone hybrid 11 | Xenografted mice | MDA-MB-231 | 62.5% TGI at 20 mg/kg | tandfonline.com |
Pharmacokinetic Profiling in Preclinical Species
Pharmacokinetic studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. For quinazolinone derivatives, these studies help in assessing their drug-like properties. nih.gov
In silico studies have been employed to predict the pharmacokinetic profiles of quinazolin-4(3H)-one analogues. nih.govunar.ac.id These computational models help in designing new derivatives with potentially improved pharmacokinetic properties. unar.ac.id
An in vivo pharmacokinetic study of a novel quinazolinone-benzopyran-indole hybrid in female Swiss mice revealed an absolute bioavailability of 6.90%. nih.gov The study also found that the compound had high plasma protein binding (>83%) in both mice and humans. nih.gov Tissue distribution analysis showed the highest concentration of the compound in the small intestine, followed by bone, lung, and other organs, with the lowest concentration in the brain. nih.gov These findings provide valuable insights into the disposition of this class of compounds in a biological system.
Future Perspectives and Research Directions
Rational Design and Synthesis of Optimized 1-Ethyl-6-methylquinazolin-4(1H)-one Derivatives
The rational design of derivatives based on the this compound core is a key strategy for enhancing potency, selectivity, and pharmacokinetic properties. This process relies on understanding the structure-activity relationships (SAR) that govern the compound's interaction with its biological targets.
Future research will focus on creating a virtual library of synthesizable derivatives by modifying the core structure at various positions. cnr.it For instance, substitutions at the 2- and 8-positions of the 6-methylquinazolin-4(3H)-one core have been explored to develop novel binders for epigenetic targets like bromodomain-containing protein 9 (BRD9). cnr.it By applying similar strategies, researchers can introduce a variety of functional groups to the this compound scaffold. Computational tools, such as molecular docking and 3D structure-based pharmacophore modeling, will be instrumental in predicting the binding affinity and selectivity of these newly designed compounds, allowing for the prioritization of the most promising candidates for synthesis. cnr.it
An efficient synthetic workflow is crucial for generating these optimized derivatives. A common approach involves a multi-step synthesis starting from appropriately substituted anthranilic acid derivatives. cnr.it For example, a synthetic route could begin with 2-amino-5-methylbenzoic acid, which can be ethylated at the amino group, followed by cyclization with a suitable reagent to form the quinazolinone ring. Further modifications, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, can then be employed to introduce diverse substituents at specific positions on the aromatic ring, yielding a library of novel compounds for biological evaluation. cnr.it
Table 1: Key Areas for Rational Design and Optimization
| Structural Position | Potential Modifications | Objective |
|---|---|---|
| N1-Ethyl Group | Varying alkyl chain length, introducing branching or cyclic structures. | Modulate lipophilicity and steric interactions within the binding pocket. |
| C2-Position | Introduction of aryl, heteroaryl, or alkyl groups. | Explore new interactions with the target protein and enhance potency. |
| C6-Methyl Group | Replacement with other small alkyl groups, halogens, or hydrogen-bonding moieties. | Fine-tune electronic properties and target engagement. |
| C7 and C8-Positions | Introduction of various substituents via cross-coupling reactions. | Improve selectivity, solubility, and other drug-like properties. |
Exploration of Novel Biological Targets and Therapeutic Applications
The quinazolinone scaffold is known for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ujpronline.comrsc.orgnih.govnih.gov While the specific biological profile of this compound is not extensively documented, its structural similarity to other biologically active quinazolinones suggests a rich potential for discovering novel therapeutic applications.
A significant area of future research is the exploration of its activity against epigenetic targets. Recently, compounds with a 6-methylquinazolin-4(3H)-one core have been identified as binders of BRD9, a component of the SWI/SNF chromatin remodeling complex implicated in certain cancers. cnr.it This highlights the potential for this compound and its derivatives to be developed as epigenetic modulators for oncology. cnr.it
Furthermore, the 4-anilinoquinazoline (B1210976) structure is a key feature of several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in cancer therapy, such as Gefitinib (B1684475) and Erlotinib. nih.gov Research into novel quinazoline (B50416) derivatives has shown potent activity against non-small cell lung cancer (NSCLC) by targeting pathways like the Wnt/β-catenin signaling cascade. nih.gov This suggests that derivatives of this compound could be designed to inhibit various protein kinases or other signaling pathways crucial for cancer cell proliferation and survival.
Other potential therapeutic applications to be explored include:
Antimicrobial Agents: Quinazolinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.gov Future studies could screen this compound derivatives against a panel of drug-resistant microbes. researchgate.net
Antiviral Agents: The quinazolinone nucleus is present in compounds with documented anti-HIV and other antiviral activities. nih.gov
Anti-inflammatory Agents: Given the known anti-inflammatory properties of this chemical class, derivatives could be tested in models of inflammatory diseases. ujpronline.com
Development of Advanced Synthetic Methodologies
To facilitate the rapid synthesis and diversification of this compound derivatives, the development and application of advanced synthetic methodologies are essential. Traditional methods for constructing the quinazolinone core are being supplemented and replaced by more efficient, versatile, and environmentally benign modern techniques.
Recent advancements in the synthesis of quinazolinones include:
Transition-Metal-Catalyzed Reactions: Palladium and copper-catalyzed reactions have become powerful tools for forming the key C-N and C-C bonds in the quinazolinone scaffold, allowing for a broader range of substrates and functional group tolerance. ujpronline.comujpronline.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and lead to cleaner reaction profiles compared to conventional heating methods. ujpronline.comfrontiersin.org
Photocatalysis: Visible-light-mediated synthesis offers an eco-friendly approach, enabling reactions to proceed under mild conditions with high efficiency. nih.gov
One-Pot and Multicomponent Reactions: These strategies improve synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. ujpronline.comfrontiersin.org
Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for synthesizing quinazolinones, often with high selectivity. frontiersin.org
By embracing these advanced methods, chemists can more effectively build libraries of this compound analogs for biological screening, accelerating the pace of drug discovery.
Integration of Multidisciplinary Approaches (e.g., chemical biology, systems pharmacology)
The full potential of this compound and its derivatives can only be unlocked through the integration of chemistry with other scientific disciplines. A multidisciplinary approach is necessary to bridge the gap between a synthesized molecule and a potential therapeutic.
Chemical Biology: Derivatives of this compound can be developed as chemical probes to study complex biological processes. For example, a potent and selective derivative could be used to investigate the specific role of its target protein (such as BRD9) in cellular signaling and disease progression. By attaching fluorescent tags or affinity labels, these probes can help visualize the target's location within the cell and identify its binding partners.
Systems Pharmacology: Instead of focusing on a single target, systems pharmacology aims to understand how a compound affects the entire biological system. This involves using high-throughput screening, genomics, proteomics, and computational modeling to map the compound's interaction network. This approach can help predict off-target effects, understand mechanisms of action and resistance, and identify potential combination therapies. For instance, mechanistic studies on xenograft tumor tissues can reveal a compound's effect on cell proliferation, apoptosis, and tumor vasculature simultaneously. nih.gov
By combining these approaches, researchers can gain a comprehensive understanding of a compound's biological activity, from molecular interactions to systemic effects, which is crucial for its development as a safe and effective drug.
Potential for Lead Compound Development and Translational Research
A lead compound is a chemical starting point for the development of a new drug. For this compound to be considered a viable lead, it must not only show promising biological activity but also possess favorable drug-like properties.
Future research will need to systematically evaluate its derivatives for:
Potency and Selectivity: Demonstrating high activity against the intended target with minimal effects on other proteins to reduce potential side effects.
Pharmacokinetics: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile to ensure it can reach its target in the body at therapeutic concentrations and be cleared effectively.
Aqueous Solubility and Lipophilicity: Achieving a balance between solubility in aqueous biological fluids and the ability to cross cell membranes is critical for bioavailability. nih.gov
Metabolic Stability: Ensuring the compound is not too rapidly broken down by liver enzymes, allowing for a longer duration of action. nih.gov
Once a derivative with an optimized profile is identified, it can advance into translational research. This phase involves preclinical studies in animal models of disease to confirm its efficacy and safety. For example, in vivo studies using xenograft models are essential to demonstrate tumor growth inhibition. nih.govnih.gov Successful preclinical development can then lead to clinical trials in humans, the ultimate goal of translational research. The journey from a laboratory compound to a marketed drug is long and complex, but the structural and biological promise of the quinazolinone scaffold provides a strong foundation for the future development of this compound as a therapeutic agent.
Compound List
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-5-methylbenzoic acid |
| Bromodomain-containing protein 9 (BRD9) |
| Erlotinib |
| Gefitinib |
Q & A
What are the optimal synthetic routes for 1-ethyl-6-methylquinazolin-4(1H)-one, and how do heterogeneous catalysts improve yield?
Basic Research Focus:
The synthesis of quinazolinone derivatives often employs cyclocondensation reactions. For this compound, a two-step approach is common: (1) formation of the quinazolinone core via anthranilic acid derivatives and (2) alkylation at the N1 position. Heterogeneous catalysts like silica-supported acids (e.g., SiO₂-SO₃H) enhance regioselectivity and reduce side reactions by providing controlled acidic sites . Yield optimization requires monitoring reaction time (typically 6–12 hours) and temperature (80–120°C), with GC-MS or HPLC used to track intermediate purity .
Advanced Research Focus:
Mechanistic studies reveal that Brønsted acid catalysts protonate carbonyl groups, facilitating nucleophilic attack by ethylamine. Computational modeling (DFT) can predict transition states to refine catalyst design. For example, zeolite-based catalysts with tailored pore sizes improve substrate-catalyst interactions, achieving yields >85% .
How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?
Basic Research Focus:
1H/13C NMR is critical for confirming substituent positions. The ethyl group at N1 shows a triplet (~δ 1.2 ppm for CH₃) and quartet (~δ 3.5 ppm for CH₂), while the C6 methyl appears as a singlet (~δ 2.4 ppm). IR spectroscopy verifies the lactam carbonyl (C=O stretch at ~1680 cm⁻¹) .
Advanced Research Focus:
Single-crystal X-ray diffraction (SC-XRD) using ORTEP-3 software provides unambiguous confirmation of the planar quinazolinone ring and substituent geometry. Discrepancies in bond angles (e.g., C4=O vs. C2-N) can indicate tautomeric forms or crystal packing effects . Pairing SC-XRD with Hirshfeld surface analysis quantifies intermolecular interactions, aiding polymorph identification .
What experimental strategies address contradictory bioactivity results in quinazolinone derivatives like this compound?
Basic Research Focus:
Contradictions in antimicrobial or anticancer assays often stem from solvent polarity or cell line variability. Standardize assays using CLSI guidelines (for antimicrobials) or NCI-60 panels (for anticancer activity). Dose-response curves (IC₅₀/EC₅₀) should include positive controls (e.g., doxorubicin) and solvent blanks .
Advanced Research Focus:
Metabolomic profiling (LC-MS/MS) identifies off-target effects, such as interference with mitochondrial enzymes. For example, quinazolinones with electron-withdrawing groups may inadvertently inhibit cytochrome P450 isoforms, confounding results. Use CRISPR-edited cell lines to isolate target pathways .
How do substituent modifications at the C6 position influence the biological activity of this compound?
Basic Research Focus:
The C6 methyl group enhances lipophilicity, improving membrane permeability. Replacements with halogens (e.g., Cl, Br) or electron-donating groups (e.g., -OCH₃) alter π-π stacking with target proteins. SAR studies require systematic synthesis of analogs (e.g., via Suzuki coupling) followed by LogP and MIC determinations .
Advanced Research Focus:
Molecular docking (AutoDock Vina) and MD simulations reveal that bulkier C6 substituents (e.g., phenyl) sterically hinder binding to ATP pockets in kinase targets. Free-energy perturbation (FEP) calculations quantify binding affinity changes, guiding rational design .
What methodologies validate the purity and stability of this compound under storage conditions?
Basic Research Focus:
HPLC with UV detection (λ = 254 nm) monitors degradation products. Accelerated stability studies (40°C/75% RH for 6 months) assess hygroscopicity and oxidation. Use DSC/TGA to identify melting point shifts or decomposition temperatures .
Advanced Research Focus:
LC-HRMS identifies trace impurities (e.g., N-oxide byproducts) formed during long-term storage. For photostability, expose samples to ICH Q1B light conditions and track UV spectral changes. Quantum mechanical calculations (TD-DFT) predict degradation pathways .
How can computational tools predict the pharmacokinetic properties of this compound?
Advanced Research Focus:
ADMET predictors (e.g., SwissADME) estimate bioavailability (%F = ~65–80%) and blood-brain barrier penetration (logBB = -0.5 to 0.5). PBPK modeling integrates in vitro permeability (Caco-2 assays) and hepatic microsomal stability data. Machine learning models (e.g., DeepChem) prioritize analogs with optimal clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
